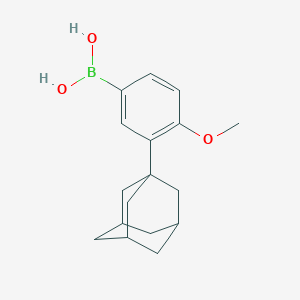
3-(1-Adamantyl)-4-methoxyphenylboronic acid
Übersicht
Beschreibung
“3-(1-Adamantyl)-4-methoxyphenylboronic acid” is a chemical compound that is related to the adamantane family . Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . Adamantane is the most stable isomer of C10H16 . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In the synthesis of 3-(1-adamantyl)-4-methoxyphenylboric acid, a solution of 2-(1-adamantyl)-4-bromoanisole in anhydrous THF was used .Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Physical And Chemical Properties Analysis
Adamantane is a white to off-white powder which is soluble in tetrahydrofuran, sparingly soluble in ethanol, and practically insoluble in water . The molecular formula is C10H16 and the molecular weight is 136.238 g·mol−1 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, this compound’s boronic acid group can be utilized for the synthesis of pharmaceuticals through Suzuki coupling reactions . The adamantyl moiety is known for its bioactive properties, particularly in enhancing drug delivery through increased lipophilicity, which can improve membrane permeability .
Organic Synthesis
3-(1-Adamantyl)-4-methoxyphenylboronic acid: serves as a versatile building block in organic synthesis. It can participate in cross-coupling reactions to create complex molecules with potential pharmacological activities. Its use in the synthesis of sterically hindered ketenes is notable, as these intermediates are valuable in various synthetic pathways .
Materials Science
The adamantane structure is integral in the development of new materials due to its thermal stability and diamond-like properties. This compound can contribute to the synthesis of monomers and polymers with potential applications in high-performance materials and nanotechnology .
Analytical Chemistry
In analytical chemistry, derivatives of adamantane, such as 3-(1-Adamantyl)-4-methoxyphenylboronic acid , can be used as standards or reagents in chromatographic methods. Their unique chemical properties allow for precise measurements and identification of complex substances .
Pharmacology
Adamantane derivatives have a rich history in pharmacology, particularly as antiviral agents. The boronic acid moiety of 3-(1-Adamantyl)-4-methoxyphenylboronic acid could be explored for the development of novel pharmacological agents, leveraging its potential interactions with biological molecules .
Biochemistry
In biochemistry, the compound’s ability to form stable covalent bonds with biomolecules can be exploited for studying enzyme inhibition and protein function. This can lead to insights into disease mechanisms and the development of therapeutic agents .
Catalysis
The boronic acid group in 3-(1-Adamantyl)-4-methoxyphenylboronic acid can act as a Lewis acid catalyst in various chemical reactions. This property is beneficial in developing new catalytic systems that require high thermal stability and robustness .
Nanotechnology
Due to its cage-like structure, 3-(1-Adamantyl)-4-methoxyphenylboronic acid can be used in the design of molecular scaffolds for nanotechnology applications. It can aid in the creation of nano-sized devices and materials with specific functionalities .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as adapalene, which is chemically known as 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid, have been found to bind to certain retinoic acid receptors in the nucleus .
Mode of Action
Similar compounds like adapalene have been found to bind to nuclear retinoic acid receptors, leading to specific gene expression . This binding promotes interaction of the receptor with a corepressor complex that minimally contains Sin3A, N-CoR, histone deacetylase 4, and HSP90 .
Biochemical Pathways
Similar compounds like adapalene have been found to modulate downstream keratinocyte proliferation and differentiation .
Pharmacokinetics
Similar compounds like quindoline and (1-adamantyl) benzylglycine have been found to have better absorption due to their lipophilic nature .
Result of Action
Similar compounds like adapalene and its analogues have been found to induce apoptosis in malignant cells both in vitro and in vivo .
Action Environment
It’s worth noting that the synthesis of similar compounds has been found to be sensitive to the vicinity of the bulky cage group .
Safety and Hazards
Zukünftige Richtungen
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Future research may focus on the synthesis of new adamantane derivatives and their potential applications .
Eigenschaften
IUPAC Name |
[3-(1-adamantyl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO3/c1-21-16-3-2-14(18(19)20)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,19-20H,4-6,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZOBRFHRPQGAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C23CC4CC(C2)CC(C4)C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630996 | |
| Record name | [4-Methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Adamantyl)-4-methoxyphenylboronic acid | |
CAS RN |
459423-32-6 | |
| Record name | [4-Methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Adamantyl-4-Methoxyphenyl Boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



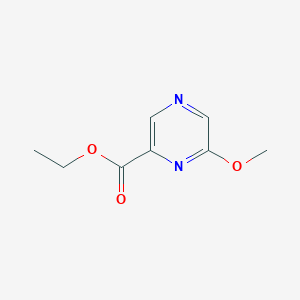
![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)
![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)
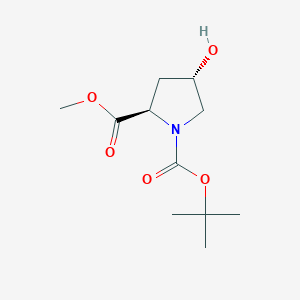
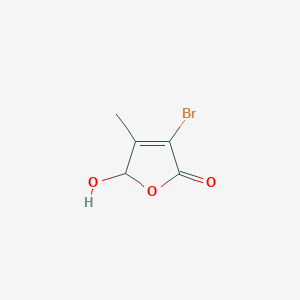
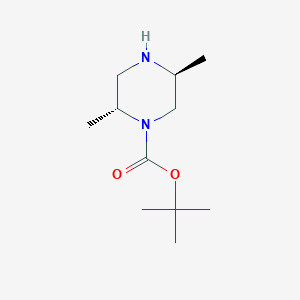
![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)

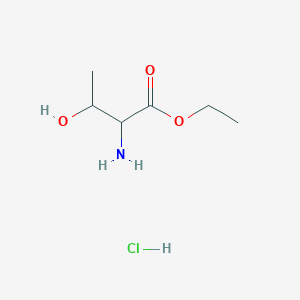



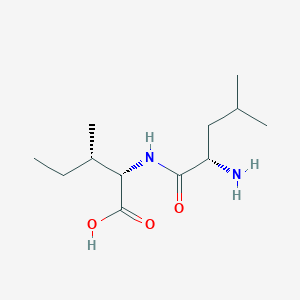
![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)